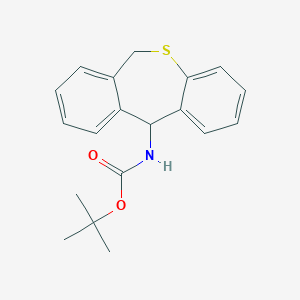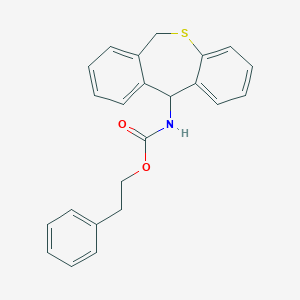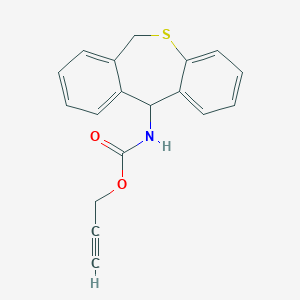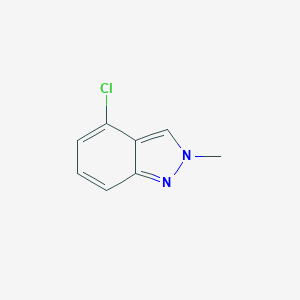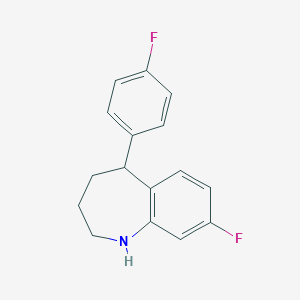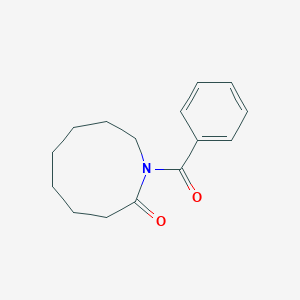![molecular formula C21H10N4O4 B188746 Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone CAS No. 195828-30-9](/img/structure/B188746.png)
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This molecule is also known as ellipticine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ellipticine prevents the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been found to inhibit the activity of various other enzymes and proteins involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone in lab experiments include its potent anti-tumor activity and broad range of biological activities. This compound has been extensively studied and has shown promising results in various preclinical studies. However, the limitations of using ellipticine in lab experiments include its poor solubility and potential toxicity. Additionally, this compound has been found to exhibit non-specific binding to various cellular components, which may affect its specificity and selectivity.
Zukünftige Richtungen
There are several future directions for research on benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone. These include:
1. Development of more potent and selective analogs of ellipticine for cancer therapy.
2. Investigation of the molecular mechanisms underlying the anti-tumor activity of this compound.
3. Evaluation of the potential applications of ellipticine in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the potential combination therapies involving ellipticine and other anti-cancer agents.
Synthesemethoden
The synthesis of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the condensation of 2,3-dichloro-5,8-diaminopyrido[4,5-b]carbazole with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting product is then oxidized to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of various other diseases, including viral infections, malaria, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
195828-30-9 |
|---|---|
Produktname |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Molekularformel |
C21H10N4O4 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
InChI-Schlüssel |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
Synonyme |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



